molecular formula C6H7ClO B1617263 3-Chlorocyclohex-2-en-1-one CAS No. 5682-75-7

3-Chlorocyclohex-2-en-1-one

Cat. No. B1617263
M. Wt: 130.57 g/mol
InChI Key: HGTXPEOKLIDWIK-UHFFFAOYSA-N
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Patent
US07141587B2

Procedure details

To a stirred solution of 3-chloro-cyclohex-2-enone (3.00 g, 23.0 mmol) and phenol (2.16 g, 23.0 mmol) in 25 mL of acetone was added powdered, anhydrous K2CO3 (3.81 g, 27.6 mmol). After refluxing for 18 h, the mixture was cooled and filtered. The filtrate was concentrated under reduced pressure and chromatographed on silica gel eluting with hexanes/EtOAc (4:1) to give 3-phenoxy-cyclohex-2-enone as a white solid: 1H NMR (CDCl3) δ 2.10 (quint, 2H, J=6.3 Hz), 2.40 (t, 2H, J=6.2 Hz), 2.68 (t, 2H, J=6.3 Hz), 5.14 (s,1H), 7.05 (d, 2H, J=7.5 Hz), 7.26 (t, 1H, J=7.3 Hz), 7.41 (t, 2H, J=7.6 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.81 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[C:9]1([OH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[O:8]([C:11]1[CH2:12][CH2:13][CH2:14][C:9](=[O:15])[CH:10]=1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=CC(CCC1)=O
Name
Quantity
2.16 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3.81 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with hexanes/EtOAc (4:1)

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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